1-Tetralone derivatives are a class of organic compounds characterized by a fused benzene and cyclohexane ring system with a ketone functional group at the first position of the cyclohexane ring. These compounds are important intermediates in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. [, , ] Specifically, 6,7-disubstituted 1-tetralone derivatives have been explored for their potential use in medicinal chemistry, particularly in the development of antitumor agents and anti-HIV drugs. [, ]
The synthesis of 6,7-Difluoro-1-tetralone typically involves the fluorination of 1-tetralone derivatives. One common method utilizes fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions are crucial for achieving high yields and purity; therefore, controlled temperatures and reaction times are employed.
In industrial settings, continuous-flow synthesis has been developed to produce this compound efficiently. This method provides advantages over traditional batch processes, including reduced reaction times, improved efficiency, and better control over reaction conditions.
The molecular structure of 6,7-Difluoro-1-tetralone features a bicyclic framework characteristic of tetralones. The two fluorine substituents are located at the 6 and 7 positions of the tetralone ring system. This substitution pattern influences both the electronic properties of the molecule and its steric configuration, which in turn affects its reactivity and interaction with biological targets.
6,7-Difluoro-1-tetralone participates in various chemical reactions typical of ketones:
The mechanism of action for 6,7-Difluoro-1-tetralone is inferred from its structural similarity to other tetralone derivatives. For instance, related compounds like 7-methoxy-1-tetralone have been shown to interact with opioid receptors. It is hypothesized that 6,7-Difluoro-1-tetralone may exhibit similar interactions due to its structural features.
The compound may be involved in opioid signaling pathways, potentially influencing analgesic effects or other neuropharmacological activities .
6,7-Difluoro-1-tetralone has diverse applications across various scientific fields:
6,7-Difluoro-1-tetralone (CAS: 137114-68-2) is a fluorinated bicyclic ketone with the molecular formula C₁₀H₈F₂O and a molecular weight of 182.17 g/mol [2] . Structurally, it features a fused tetrahydronaphthalene system where the carbonyl group is positioned at the C1 location of the alicyclic ring, with two fluorine atoms substituted at the C6 and C7 positions of the aromatic ring. This specific substitution pattern creates a distinctive electronic environment characterized by:
Table 1: Fundamental Chemical Identifiers of 6,7-Difluoro-1-tetralone
Property | Value | Reference |
---|---|---|
CAS Registry Number | 137114-68-2 | [2] |
Molecular Formula | C₁₀H₈F₂O | [2] |
Molecular Weight | 182.17 g/mol | |
MDL Number | MFCD07375433 (analogous derivative) | |
IUPAC Name | 6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | [2] |
Structural Formula | [2] |
Tetralone derivatives have served as privileged scaffolds in synthetic organic chemistry since the early 20th century, with their significance rooted in:
Table 2: Biologically Active Natural Tetralone Derivatives
Compound | Natural Source | Bioactivity | Potency |
---|---|---|---|
Juglanstetralone A | Juglans mandshurica | Cytotoxicity against BGC-823 cells | IC₅₀ = 125.9 μg·mL⁻¹ |
Compound 6 | New Caledonian Zygogynum spp. | Antiproliferative activity against KB cell line | IC₅₀ = 1.4 μM |
Compound 11 | Z. calothyrsum | Anti-tumor activity against COLO205 cells | GI₅₀ = 11.0 μM |
Compound 15 | Juglans sigillata | Antibacterial vs. methicillin-resistant S. aureus | MIC = 5.00 mg/mL |
Compound 16 | Cyclocarya paliurus | DPPH radical scavenging activity | IC₅₀ = 57.50 μmol/L |
The strategic incorporation of fluorine atoms into tetralone frameworks profoundly alters their physicochemical and biological properties, making 6,7-difluoro substitution particularly valuable:
Table 3: Roles of Fluorine Substitution in Bioactive Molecule Design
Effect | Structural Basis | Pharmacological Impact |
---|---|---|
Metabolic Blockade | C-F bond dissociation energy > 116 kcal/mol | Reduced first-pass metabolism; extended half-life |
Enhanced Binding | Fluorine-protein dipole interactions | 10x selectivity for α-syn vs. Aβ fibrils [4] |
Membrane Permeability | Increased lipophilicity (log P +0.25/F) | Improved CNS penetration; oral bioavailability |
Conformational Control | Ortho-fluorine-induced ring planarity | Precise spatial positioning for target engagement |
Electron Deficiency | Reduced aromatic electron density | Resistance to electrophilic degradation |
The 6,7-difluoro-1-tetralone scaffold thus represents a convergence of historical synthetic utility and modern medicinal chemistry principles, positioning it as a critical intermediate for next-generation pharmaceutical agents targeting CNS disorders, oncology, and infectious diseases. Its unique stereoelectronic profile enables the development of compounds with optimized target selectivity and pharmacokinetic properties unattainable with non-halogenated analogs [3] [4] .
Table of Compounds Mentioned
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2